molecular formula C17H12Cl2N6O4 B4882113 N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine

N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine

Cat. No. B4882113
M. Wt: 435.2 g/mol
InChI Key: NJAONVHWVDCYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as Pyridoxal is a synthetic compound that has been extensively studied for its potential use as an antitumor agent. Pyridoxal belongs to the family of pyridine-based compounds that have shown promising results in various preclinical studies. The compound has been shown to possess potent antitumor activity against a wide range of cancer cell lines.

Mechanism of Action

The exact mechanism of action of Pyridoxal is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Pyridoxal has also been shown to induce the formation of reactive oxygen species (ROS), which can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Pyridoxal has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. Pyridoxal has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of topoisomerase II. In addition, Pyridoxal has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Pyridoxal has several advantages as a potential antitumor agent. The compound has been shown to possess potent antitumor activity against a wide range of cancer cell lines. Pyridoxal also has a relatively low toxicity profile, making it a promising candidate for further development. However, there are also some limitations to the use of Pyridoxal in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to store and transport. In addition, Pyridoxal can be difficult to synthesize, requiring multiple steps and specialized equipment.

Future Directions

There are several future directions for the study of Pyridoxal. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the development of new formulations of Pyridoxal that can improve its stability and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Pyridoxal and its potential use as an antitumor agent. Finally, clinical trials are needed to evaluate the safety and efficacy of Pyridoxal in humans.

Scientific Research Applications

Pyridoxal has been extensively studied for its potential use as an antitumor agent. The compound has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. Pyridoxal has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O4/c18-9-1-5-11(6-2-9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-7-3-10(19)4-8-12/h1-8H,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAONVHWVDCYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
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N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
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N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
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N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
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N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
Reactant of Route 6
N~2~,N~6~-bis(4-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine

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